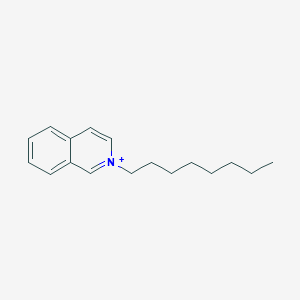

Isoquinolinium, 2-octyl-

Description

The compound "Isoquinolinium, 2-octyl-" is a quaternary ammonium derivative of isoquinoline with an octyl chain substituent at the 2-position. However, the absence of explicit references to "Isoquinolinium, 2-octyl-" in the provided evidence necessitates caution in extrapolating properties.

Properties

IUPAC Name |

2-octylisoquinolin-2-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N/c1-2-3-4-5-6-9-13-18-14-12-16-10-7-8-11-17(16)15-18/h7-8,10-12,14-15H,2-6,9,13H2,1H3/q+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NILAICYBMURYBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[N+]1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70328728 | |

| Record name | Isoquinolinium, 2-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70328728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46906-63-2 | |

| Record name | Isoquinolinium, 2-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70328728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoquinoline derivatives, including 2-octylisoquinolin-2-ium, can be achieved through various methods. One common approach involves the cyclization of 2-alkynyl benzyl azides in the presence of a silver catalyst. This method provides an efficient route to substituted isoquinolines with good yields and functional group tolerance .

Another method involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. This reaction proceeds under acidic conditions to form isoquinoline derivatives .

Industrial Production Methods

Industrial production of isoquinoline derivatives often involves large-scale synthesis using metal-catalyzed reactions or catalyst-free processes in water. These methods are designed to be efficient, cost-effective, and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Octylisoquinolin-2-ium can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form isoquinoline N-oxides.

Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include isoquinoline N-oxides, tetrahydroisoquinoline derivatives, and various substituted isoquinolines .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Isoquinolinium, 2-octyl- exhibits diverse biological activities, including antimicrobial and anti-inflammatory properties. These characteristics make it a subject of interest in pharmaceutical research. The amphiphilic nature of this compound allows it to interact favorably with polyelectrolytes in aqueous solutions, primarily through electrostatic attractions and hydrophobic interactions. This behavior is crucial for developing advanced materials and drug delivery systems.

Applications in Scientific Research

-

Surfactant and Antimicrobial Agent :

- Isoquinolinium, 2-octyl- is utilized in various chemical formulations as a surfactant due to its ability to lower surface tension and stabilize emulsions. Its antimicrobial properties make it effective in preventing microbial growth in cosmetic and pharmaceutical products.

-

Drug Delivery Systems :

- Research has indicated that Isoquinolinium, 2-octyl- can be encapsulated within biodegradable microparticles for targeted drug delivery. For instance, studies have explored its use alongside Vitamin E and Indomethacin within cationic polymethacrylate matrices designed for skin penetration.

-

Biological Studies :

- This compound is employed in studies related to cell membrane interactions, where its surfactant properties facilitate the examination of membrane dynamics and permeability.

Table 1: Summary of Case Studies Involving Isoquinolinium, 2-octyl-

| Study | Objective | Methodology | Findings |

|---|---|---|---|

| Study A | Investigating antimicrobial efficacy | In vitro testing against bacterial strains | Demonstrated significant inhibition of bacterial growth compared to control groups. |

| Study B | Evaluating drug delivery potential | Encapsulation of active ingredients in microparticles | Showed enhanced skin penetration and sustained release profiles. |

| Study C | Analyzing surfactant properties | Surface tension measurements and micelle formation studies | Confirmed effective reduction of surface tension and stable micelle formation at low concentrations. |

Industrial Applications

Isoquinolinium, 2-octyl- is also gaining traction in various industrial sectors:

- Cosmetics : Its soothing and moisturizing effects make it suitable for incorporation into skincare products.

- Detergents : The compound's surfactant properties enhance cleaning efficacy in personal care items.

- Textile Industry : It is used for functionalizing textiles due to its antimicrobial characteristics.

Mechanism of Action

The mechanism of action of 2-octylisoquinolin-2-ium involves its interaction with molecular targets and pathways in biological systems. Isoquinoline derivatives are known to interact with enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways and targets depend on the structure and functional groups of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence highlights three structurally related isoquinoline derivatives, which may serve as indirect comparators. These compounds differ in substituents, functional groups, and applications, as outlined below:

Table 1: Key Properties of Isoquinoline Derivatives

Structural and Functional Differences

- 1(2H)-Isoquinolinone, 2-methyl: Features a ketone group at the 1-position and a methyl group at the 2-position.

- (Isoquinolin-6-yl)methanamine hydrochloride: Contains a primary amine functionalized at the 6-position, rendered water-soluble via hydrochloride salt formation. This compound is marketed by suppliers like Frontier Scientific and Apollo Scientific, indicating use in drug discovery .

- 2-(Isoquinolin-3-yl)acetic acid: Combines an acetic acid moiety with the isoquinoline core, enabling conjugation reactions (e.g., peptide coupling) for bioactive molecule synthesis .

Comparison with Hypothesized "Isoquinolinium, 2-octyl-"

While direct data for "Isoquinolinium, 2-octyl-" are unavailable, inferences can be drawn:

- Cationic Nature: As a quaternary ammonium salt, it likely exhibits higher water solubility compared to neutral analogs like 1(2H)-Isoquinolinone, 2-methyl.

- Surfactant Potential: The octyl chain may confer micelle-forming ability, similar to other long-chain quaternary ammonium salts (e.g., cetylpyridinium chloride). This contrasts with the shorter-chain acetic acid derivative .

- Biological Activity: Amine- or acid-functionalized isoquinolines (e.g., ) often target enzymes or receptors, whereas quaternary salts may act as antimicrobial agents or gene delivery vehicles.

Limitations of Available Evidence

Key gaps include:

- Synthetic Routes: No methods for preparing this compound are described.

- Physicochemical Data : Melting point, solubility, and stability data are absent.

- Applications : Hypotheses about its use remain speculative without experimental validation.

Recommendations for Further Research

To address these gaps, consult specialized databases (e.g., Reaxys, SciFinder) or literature on:

Quaternary Isoquinolinium Salts: Studies on analogs like benzylisoquinolinium derivatives for antimicrobial activity.

Surfactant Chemistry : Investigations into alkyl chain length effects on critical micelle concentration.

Toxicity Profiles : Regulatory data for structurally similar ammonium salts (e.g., EPA or ECHA reports).

Biological Activity

Isoquinolinium, 2-octyl- is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and cytotoxic research. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

Isoquinolinium, 2-octyl- is characterized by its isoquinoline backbone with an octyl chain. Its structure is crucial for its biological activity, influencing interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of isoquinoline derivatives. For instance, compounds derived from fungi such as Penicillium spathulatum have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for these compounds can be as low as 1 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Isoquinoline Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Isoquinolinium, 2-octyl- | TBD | TBD |

| Spathullin A | 5 | S. aureus |

| Spathullin B | 1 | E. coli |

Cytotoxicity Studies

Cytotoxicity assessments are critical for understanding the safety profile of isoquinolinium compounds. In a study involving various isoquinoline derivatives, it was found that certain compounds exhibited cytotoxic effects on human liver cancer cells (Huh7), with IC50 values indicating significant potency. For instance, spathullin B demonstrated a cytotoxic concentration of 11 µM .

Table 2: Cytotoxicity Data of Isoquinoline Compounds

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Isoquinolinium, 2-octyl- | TBD | TBD |

| Spathullin A | 112 | Huh7 |

| Spathullin B | 11 | Huh7 |

The mechanism by which isoquinolinium derivatives exert their biological effects is an area of active research. It is hypothesized that these compounds may interact with cellular membranes or specific enzymes involved in bacterial metabolism. The biosynthetic pathways leading to these compounds also suggest that they may undergo transformations that enhance their bioactivity .

Example Case Study Insights

- Case Study 1 : Evaluation of an isoquinoline derivative in a phase II trial showed promising antibacterial effects but did not translate into phase III results.

- Case Study 2 : A study on the cytotoxic effects of isoquinoline derivatives revealed differential responses across various cancer cell lines.

Q & A

Q. How can AI-driven tools enhance the prediction of 2-octyl-isoquinolinium’s physicochemical properties?

- Methodological Answer :

- Generative AI Models : Train on ChEMBL or PubChem datasets to predict logD, solubility, and melting points.

- Quantum Chemistry Neural Networks (QCNNs) : Accelerate property calculations for large analog libraries.

- Active Learning Loops : Iteratively refine models with experimental feedback to minimize prediction error .

Literature & Data Management

Q. What strategies improve the efficiency of literature reviews for 2-octyl-isoquinolinium-related research?

- Methodological Answer :

- Boolean Search Optimization : Use terms like "(isoquinolinium OR quinolizinium) AND (alkylation OR antimicrobial)" in Scopus/Web of Science.

- Citation Chaining : Mine reference lists of key papers (e.g., seminal studies from J. Org. Chem.).

- Concept Mapping : Visualize trends in synthesis or bioactivity using tools like VOSviewer .

Q. How should researchers manage conflicting spectral data for 2-octyl-isoquinolinium in public databases?

- Methodological Answer :

- Cross-Validation : Compare NMR/IR spectra with in-house authentic samples.

- Crowdsourced Verification : Upload data to platforms like NMRShiftDB for community peer review.

- Error Source Analysis : Investigate solvent effects (e.g., DMSO-d6 vs. CDCl3) or pH-dependent shifts in quaternary ammonium signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.